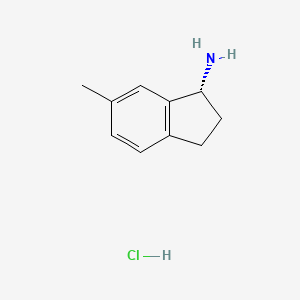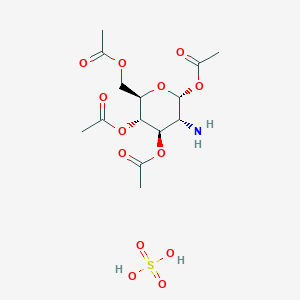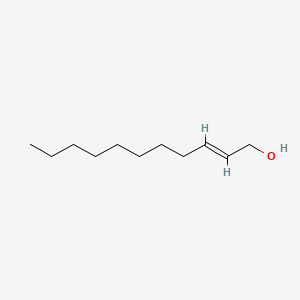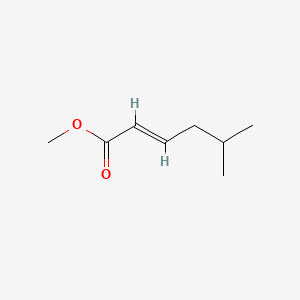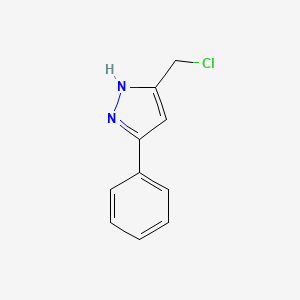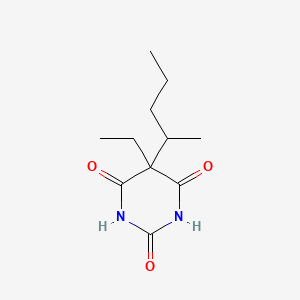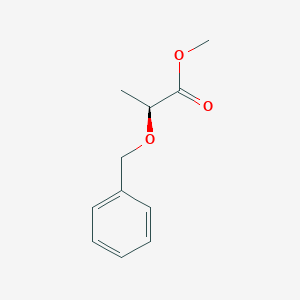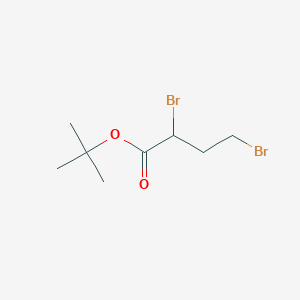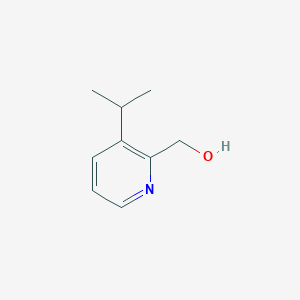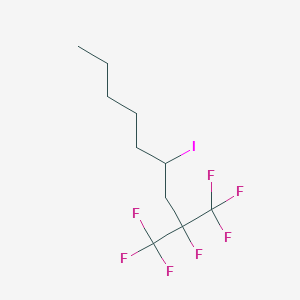
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)nonane is a fluorinated organic compound with the molecular formula C10H8F7I. This compound is characterized by the presence of iodine and multiple fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
The synthesis of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)nonane typically involves the introduction of iodine and fluorine atoms into a nonane backbone. One common method involves the reaction of nonane with iodine and fluorine-containing reagents under controlled conditions. Industrial production methods may involve the use of specialized equipment to handle the reactive fluorine and iodine species safely .
Análisis De Reacciones Químicas
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)nonane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Addition Reactions: The multiple fluorine atoms can participate in addition reactions with other compounds.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)nonane is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: The compound’s unique properties make it useful in biochemical studies, particularly in the study of enzyme interactions and protein modifications.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants
Mecanismo De Acción
The mechanism by which 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)nonane exerts its effects involves its interaction with molecular targets through its iodine and fluorine atoms. These interactions can lead to changes in the structure and function of target molecules, influencing various biochemical pathways. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or protein modification studies .
Comparación Con Compuestos Similares
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)nonane can be compared with other fluorinated compounds, such as:
- 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane
- 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)octane
- 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)pentane
These compounds share similar structural features but differ in the length of their carbon chains, which can influence their reactivity and applications.
Propiedades
IUPAC Name |
1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethyl)nonane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F7I/c1-2-3-4-5-7(18)6-8(11,9(12,13)14)10(15,16)17/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQPSJXGCXEMDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(C(F)(F)F)(C(F)(F)F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F7I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696685 |
Source


|
| Record name | 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756-92-3 |
Source


|
| Record name | 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
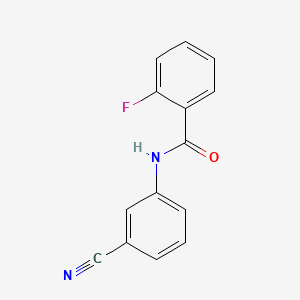
![(S,S)-(+)-1,2-Bis[(O-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B6593690.png)
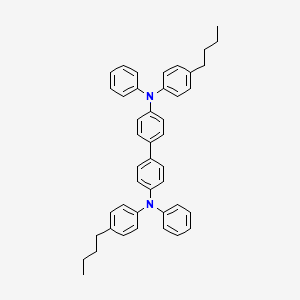
![6,6,7,7-Tetrafluoro-3-oxabicyclo[3.2.0]heptane-2,4-dicarboxylic acid](/img/structure/B6593695.png)
